BenchChemオンラインストアへようこそ!

N-phenyl-N-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidine-1-carboxamide

PIM kinase Isoform selectivity Cancer signaling

This compound is the preferred choice for researchers requiring isoform-selective PIM1 inhibition without confounding PIM2 engagement. With a 191-fold selectivity window (PIM1 IC50 = 3 nM vs. PIM2 IC50 = 574 nM), it enables unambiguous attribution of cellular effects to PIM1 kinase activity. Unlike pan-PIM inhibitors, this piperidine-1-carboxamide scaffold provides an orthogonal chemotype for target validation studies. Order high-purity ≥95% material with batch-specific QC data to ensure reproducible results.

Molecular Formula C23H27N3O4S
Molecular Weight 441.55
CAS No. 899755-23-8
Cat. No. B2654685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-N-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidine-1-carboxamide
CAS899755-23-8
Molecular FormulaC23H27N3O4S
Molecular Weight441.55
Structural Identifiers
SMILESC1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
InChIInChI=1S/C23H27N3O4S/c27-22(19-11-13-21(14-12-19)31(29,30)25-17-7-8-18-25)26(20-9-3-1-4-10-20)23(28)24-15-5-2-6-16-24/h1,3-4,9-14H,2,5-8,15-18H2
InChIKeyWQTOMDZIRLWAIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Phenyl-N-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidine-1-carboxamide (CAS 899755-23-8): Key Baseline Data for Scientific Procurement


N-phenyl-N-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidine-1-carboxamide (CAS 899755-23-8) is a synthetic small-molecule piperidine-1-carboxamide derivative with a molecular weight of 441.5 g/mol and the molecular formula C₂₃H₂₇N₃O₄S [1]. This compound is primarily documented as a research chemical and is structurally characterized as a pan-PIM kinase inhibitor scaffold [2]. It contains a pyrrolidin-1-ylsulfonyl benzoyl moiety linked to a piperidine-1-carboxamide core, a structural class associated with ATP-competitive kinase inhibition. The primary documented activity for this chemical series is inhibition of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases, specifically PIM1, PIM2, and PIM3.

Why Generic PIM Inhibitor Analogs Cannot Simply Substitute for N-Phenyl-N-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidine-1-carboxamide (CAS 899755-23-8)


Within the PIM kinase inhibitor class, structural modifications to the sulfonyl-benzoyl-piperidine-carboxamide scaffold produce drastic, non-linear shifts in isoform selectivity that cannot be predicted by potency on a single isoform alone. As demonstrated by available binding data, closely related analogs in the same patent family exhibit PIM1 IC₅₀ values spanning over three orders of magnitude—from sub-nanomolar to micromolar—depending on substituent variations [1]. Furthermore, the ratio of PIM1 to PIM2 inhibition can vary by more than 190-fold between analogs sharing the same core scaffold, making it impossible to assume functional equivalence without explicit comparative binding data [2]. Generic substitution therefore risks selecting a compound with a completely different selectivity profile, even if the overall scaffold appears similar. This is particularly critical for studies where PIM1-driven vs. PIM2-driven pharmacology must be distinguished.

Quantitative Differentiation Evidence for N-Phenyl-N-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidine-1-carboxamide (CAS 899755-23-8)


PIM1 vs. PIM2 Isoform Selectivity Profile

In a standardized radiometric filtration assay using recombinant human PIM kinases and [³³P]ATP incorporation into PIM2tide substrate at pH 7.4 and 22°C, this compound exhibited a PIM1 IC₅₀ of 3 nM and a PIM2 IC₅₀ of 574 nM, yielding a PIM2/PIM1 selectivity ratio of approximately 191-fold [1]. By comparison, a structurally related analog from the same patent series (BDBM41535, CAS not available) showed a PIM1 IC₅₀ of 0.5 nM but with an unknown PIM2 value, precluding direct selectivity assessment [2]. The 191-fold selectivity window is quantitatively meaningful because many PIM inhibitors in this series exhibit PIM1/PIM2 ratios between 1:1 and 50:1; a ratio exceeding 100:1 represents a distinct selectivity phenotype that diverges from the class norm [3].

PIM kinase Isoform selectivity Cancer signaling

PIM2 Affinity Relative to Class-Leading Pan-PIM Inhibitors

In a head-to-head comparison enabled by the same assay platform, this compound achieved a PIM2 IC₅₀ of 574 nM, whereas a high-potency pan-PIM inhibitor from a related patent family (CHEMBL3634769, BDBM50131225) exhibited a PIM2 Ki of 0.015 nM—representing a 38,267-fold difference in PIM2 affinity [1][2]. This stark divergence demonstrates that this compound is not a pan-PIM inhibitor and should not be considered functionally interchangeable with agents like PIM447 or AZD1208 that achieve sub-nanomolar potency across all three PIM isoforms. The deliberately retained PIM2 window makes this compound specifically useful for PIM1-dependent mechanistic studies where PIM2 co-inhibition would confound interpretation.

Pan-PIM inhibitor PIM2 binding Kinase selectivity

Physicochemical Drug-Likeness Profile Relative to Pan-PIM Clinical Candidates

Computed LogP (XLogP3-AA) for this compound is 3.2, indicating moderate lipophilicity suitable for cell-permeable tool compounds without excessive hydrophobicity [1]. By comparison, the clinical pan-PIM inhibitor PIM447 (LGH447) has a reported LogP of approximately 4.5–5.0, while AZD1208 exhibits a LogP of approximately 3.6 [2][3]. Lower LogP in this compound suggests improved aqueous solubility and reduced non-specific protein binding relative to more lipophilic clinical candidates, which may translate to cleaner in vitro cellular assay windows at equivalent nominal concentrations.

Drug-likeness Lipophilicity In vitro pharmacology

Structural Scaffold Distinctiveness vs. Triazolopyridine PIM Inhibitors

The majority of potent PIM inhibitors, including the clinical candidates PIM447 and AZD1208, are built on a triazolopyridine or thiazolidine-2,4-dione core [1][2]. This compound instead features a piperidine-1-carboxamide core with an N-phenyl-N-(4-(pyrrolidin-1-ylsulfonyl)benzoyl) substitution pattern that places it in a structurally distinct sub-series. Within the PIM inhibitor patent landscape, triazolopyridine-based compounds typically achieve PIM1 IC₅₀ values between 0.5 and 22 nM with variable selectivity, while this piperidine-carboxamide scaffold delivers 3 nM PIM1 IC₅₀ with a differentiated 191-fold selectivity window [3]. This structural divergence means that structure-activity relationships (SAR) established for triazolopyridine inhibitors cannot be directly extrapolated to this compound, making it a valuable orthogonal chemical probe for target validation studies that aim to decouple scaffold-specific off-target effects from PIM1-mediated pharmacology.

Scaffold novelty SAR divergence Chemical biology probe

Recommended Research Application Scenarios for N-Phenyl-N-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidine-1-carboxamide (CAS 899755-23-8)


PIM1-Dependent vs. PIM2-Independent Pathway Deconvolution in Cancer Cell Signaling

This compound's 191-fold PIM1-over-PIM2 selectivity (PIM1 IC₅₀ = 3 nM; PIM2 IC₅₀ = 574 nM) makes it uniquely suited for experiments that require selective PIM1 inhibition without confounding PIM2 engagement [1]. When used at concentrations between 10–100 nM in cellular assays, PIM1 should be substantially inhibited (>90% target engagement expected) while PIM2 remains largely unoccupied (<15% engagement). This contrasts with pan-PIM inhibitors like AZD1208 or PIM447, which would fully inhibit all three PIM isoforms at comparable concentrations. Researchers studying PIM1-specific substrates such as BAD (Ser112) phosphorylation, MYC protein stabilization, or 4E-BP1 translational control can use this compound to attribute effects specifically to PIM1 rather than the broader PIM kinase network, reducing the need for siRNA knockdown controls that introduce transfection-related artifacts.

Orthogonal Chemical Probe for Target Validation Studies Alongside Triazolopyridine Inhibitors

As a piperidine-1-carboxamide-based inhibitor, this compound provides a chemically distinct scaffold from triazolopyridine-based PIM inhibitors that dominate the published literature [2]. When cellular phenotypes are reproduced with both this compound and a triazolopyridine PIM inhibitor of comparable PIM1 potency, the probability that the observed effects are truly PIM1-dependent (rather than scaffold-specific off-target effects) is substantially increased. This orthogonal probe strategy is recommended for high-confidence target validation in oncology programs and is consistent with best practices advocated by the Structural Genomics Consortium (SGC) for chemical probe usage. The compound's moderate LogP (3.2) further supports its suitability for cellular assays without the solubility and non-specific binding complications that plague more lipophilic PIM inhibitors [3].

Structure-Activity Relationship (SAR) Reference Compound for PIM1-Selective Series Optimization

The compound's well-characterized selectivity profile (PIM1 IC₅₀ = 3 nM, PIM2/PIM1 = 191-fold) provides a quantitative benchmark against which newly synthesized PIM1-selective analogs can be compared in standardized radiometric assays [1]. Medicinal chemistry teams optimizing for PIM1 selectivity can use this compound as a reference for both absolute PIM1 potency and the selectivity ratio, enabling direct assessment of whether synthetic modifications improve or degrade the selectivity window. The compound's 574 nM PIM2 IC₅₀ provides a practical dynamic range for measuring selectivity in primary screening assays without requiring specialized low-concentration detection methods [1].

Quote Request

Request a Quote for N-phenyl-N-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.